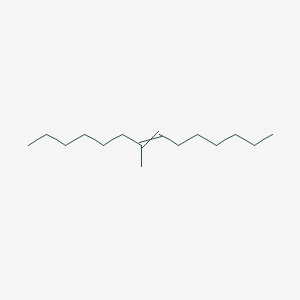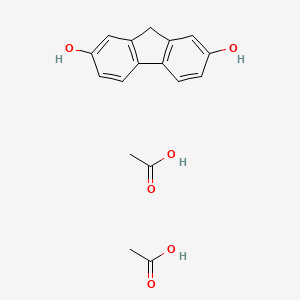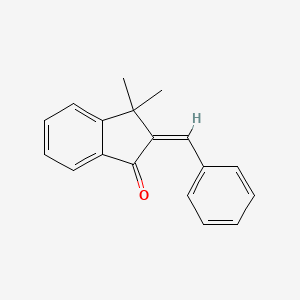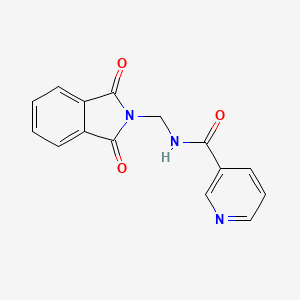![molecular formula C10H12Cl2NO6P B14634614 Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide CAS No. 53792-71-5](/img/structure/B14634614.png)
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a carboxylic acid group, a dichlorophenyl group, a phosphonomethyl group, and an amine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to introduce the dichlorophenyl group.
Introduction of the Phosphonomethyl Group: The next step involves the reaction of the dichlorophenyl intermediate with a phosphonomethylating agent under controlled conditions.
Formation of the Amine Oxide: The final step involves the oxidation of the amine group to form the amine oxide.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Applications De Recherche Scientifique
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine: Lacks the N-oxide group, resulting in different reactivity and applications.
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide derivatives: Modified versions with additional functional groups for specific applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
53792-71-5 |
|---|---|
Formule moléculaire |
C10H12Cl2NO6P |
Poids moléculaire |
344.08 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C10H12Cl2NO6P/c11-8-2-1-7(3-9(8)12)4-13(16,5-10(14)15)6-20(17,18)19/h1-3H,4-6H2,(H,14,15)(H2,17,18,19) |
Clé InChI |
GFGSYOBDMKTUCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C[N+](CC(=O)O)(CP(=O)(O)O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)






![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)





